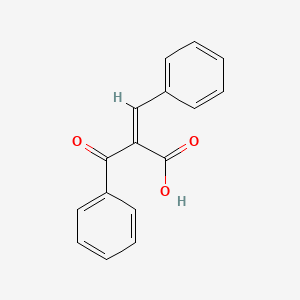

2-Benzoyl-3-phenylacrylic acid

Description

Contextual Significance within Organic Synthesis and Methodological Development

In the realm of organic synthesis, 2-Benzoyl-3-phenylacrylic acid and its derivatives serve as versatile building blocks. The presence of multiple reactive sites allows for a diverse range of chemical transformations, making it a key intermediate in the synthesis of more complex molecular architectures. The α,β-unsaturated carbonyl motif is a cornerstone of many important reactions, including conjugate additions and cycloadditions. wikipedia.org The reactivity of this system can be finely tuned, enabling chemists to construct intricate carbocyclic and heterocyclic frameworks.

The study of compounds like this compound has also been instrumental in the development of new synthetic methods. For instance, the exploration of its reactivity has contributed to the refinement of well-established reactions and the discovery of novel catalytic systems. Researchers continuously seek more efficient and selective ways to synthesize and functionalize such molecules, driving innovation in areas like organocatalysis and transition-metal-catalyzed reactions. rsc.org

Historical Trajectories in the Chemical Study of α,β-Unsaturated Carboxylic Acids

The journey into the world of α,β-unsaturated carboxylic acids dates back over a century. A pivotal moment in this history was the discovery of the Perkin reaction in 1868 by William Henry Perkin. onlineorganicchemistrytutor.comslideshare.net This reaction provided one of the first general methods for the synthesis of α,β-unsaturated aromatic acids through the condensation of an aromatic aldehyde with an aliphatic acid anhydride (B1165640) in the presence of a weak base. slideshare.netnumberanalytics.com The Perkin reaction became a fundamental tool for accessing compounds like cinnamic acid and its derivatives. longdom.org

Another significant historical contribution is the Erlenmeyer-Plöchl azlactone synthesis, first described by Erlenmeyer and Plöchl in the late 19th century. drugfuture.comwikipedia.org This method involves the condensation of an N-acylglycine with a carbonyl compound, leading to the formation of an azlactone. Subsequent hydrolysis of the azlactone yields an unsaturated α-acylamino acid, which can be a precursor to α,β-unsaturated carboxylic acids. drugfuture.com These classical reactions laid the groundwork for the synthesis of a vast array of α,β-unsaturated systems, including the structural class to which this compound belongs. The synthesis of nonenoic acid, an α,β-unsaturated carboxylic acid, was reported as early as 1885. mdpi.com

Structural Peculiarities and Their Implications for Chemical Reactivity

The chemical behavior of this compound is intrinsically linked to its distinct structural features. The molecule possesses a conjugated system formed by the phenyl group, the acrylic acid backbone, and the benzoyl group. This extended conjugation significantly influences the electron distribution within the molecule.

The α,β-unsaturated carbonyl moiety is the primary determinant of its reactivity. This system is electrophilic at two key positions: the carbonyl carbon and the β-carbon. wikipedia.orglibretexts.org This dual electrophilicity allows for two main modes of nucleophilic attack:

1,2-Addition: Direct attack at the carbonyl carbon. This is typically favored by strong, "hard" nucleophiles. pressbooks.pub

1,4-Addition (Conjugate Addition): Attack at the β-carbon. This is generally favored by weaker, "soft" nucleophiles. libretexts.orgpressbooks.pub

The presence of both a phenyl group and a benzoyl group on the double bond further modulates this reactivity through steric and electronic effects. The phenyl group at the β-position and the benzoyl group at the α-position influence the accessibility of the electrophilic sites and the stability of reaction intermediates. The carboxylic acid group can also participate in reactions, either directly or by influencing the reactivity of the rest of the molecule.

Overview of Current Research Trends and Unexplored Chemical Frontiers

Current research involving α,β-unsaturated carboxylic acids, the class to which this compound belongs, is vibrant and multifaceted. A major trend is the development of novel, efficient, and stereoselective synthetic methods. This includes the use of organocatalysis to achieve enantioselective conjugate additions and the application of transition-metal catalysis for a variety of transformations. rsc.orgresearchgate.net

There is also a growing interest in the application of these compounds in the synthesis of biologically active molecules and functional materials. For example, derivatives of similar α,β-unsaturated acids are being investigated for their potential pharmacological properties. ontosight.ai

While much is known about the general reactivity of α,β-unsaturated systems, the specific chemistry of this compound itself presents several unexplored frontiers. A deeper investigation into its asymmetric catalysis, for instance, could unlock pathways to novel chiral building blocks. The use of this compound in multicomponent reactions, where three or more reactants combine in a single step to form a complex product, is another promising area for future research. Furthermore, the polymerization potential of this compound and its derivatives could lead to the development of new materials with unique properties.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(Z)-2-benzoyl-3-phenylprop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O3/c17-15(13-9-5-2-6-10-13)14(16(18)19)11-12-7-3-1-4-8-12/h1-11H,(H,18,19)/b14-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMPNMJHTRNHHAL-KAMYIIQDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C(=O)C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C(/C(=O)C2=CC=CC=C2)\C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches to 2 Benzoyl 3 Phenylacrylic Acid and Its Chemical Analogues

Classical Retrosynthetic Disconnections and Synthetic Routes

Classical approaches to the synthesis of 2-benzoyl-3-phenylacrylic acid primarily rely on well-established carbon-carbon bond-forming reactions. These methods involve the strategic disconnection of the target molecule into readily available starting materials.

Knoevenagel Condensation Derived Pathways

The Knoevenagel condensation is a cornerstone in the synthesis of α,β-unsaturated carbonyl compounds. This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base such as an amine.

For the synthesis of this compound, this pathway involves the reaction of benzaldehyde with an active methylene compound bearing a benzoyl group and a carboxylic acid or ester functionality. A key precursor for this reaction is ethyl benzoylacetate. The reaction proceeds through the following steps:

Deprotonation: A basic catalyst, such as piperidine or pyridine, deprotonates the active methylene group of ethyl benzoylacetate to form a nucleophilic enolate.

Nucleophilic Attack: The enolate attacks the carbonyl carbon of benzaldehyde, forming a tetrahedral intermediate.

Dehydration: The intermediate undergoes dehydration to form the α,β-unsaturated product.

Hydrolysis: Subsequent hydrolysis of the ester group yields this compound.

A variation of this is the Doebner modification, where malonic acid can be used in the presence of pyridine. In this context, a benzoylated malonic acid derivative could be envisioned as a starting material, which would undergo condensation with benzaldehyde followed by decarboxylation.

| Reactant 1 | Reactant 2 | Catalyst | Key Transformation |

| Benzaldehyde | Ethyl benzoylacetate | Piperidine/Pyridine | Condensation & Dehydration |

| Benzaldehyde | Benzoylmalonic acid | Pyridine | Condensation & Decarboxylation |

Claisen Condensation and Related Approaches

The Claisen condensation is a powerful method for forming carbon-carbon bonds between two esters or an ester and a carbonyl compound in the presence of a strong base. wikipedia.orgorganic-chemistry.orgjove.commasterorganicchemistry.comlibretexts.org While not a direct route to the final product, it is crucial for synthesizing key precursors.

A strategic approach involves a crossed Claisen condensation to first synthesize a β-keto ester, such as ethyl benzoylacetate. This can be achieved by reacting ethyl benzoate with ethyl acetate in the presence of a strong base like sodium ethoxide. organic-chemistry.org The resulting ethyl benzoylacetate, which possesses an active methylene group, can then be utilized in a subsequent Knoevenagel condensation with benzaldehyde as described in the previous section. libretexts.orgresearchgate.netresearchgate.net

Claisen Condensation: Ethyl benzoate + Ethyl acetate → Ethyl benzoylacetate

Knoevenagel Condensation: Ethyl benzoylacetate + Benzaldehyde → Ethyl 2-benzoyl-3-phenylacrylate

Hydrolysis: Ethyl 2-benzoyl-3-phenylacrylate → this compound

This multi-step approach highlights the modularity of classical organic reactions in building complex molecules from simpler starting materials.

Wittig-Type Olefination Strategies

The Wittig reaction and its variations, such as the Horner-Wadsworth-Emmons (HWE) reaction, are fundamental methods for the synthesis of alkenes from carbonyl compounds. wikipedia.orgwikipedia.orgorganicchemistrydata.orgtcichemicals.comalfa-chemistry.commnstate.edunih.govmasterorganicchemistry.comudel.edu

To synthesize this compound via a Wittig-type reaction, a retrosynthetic disconnection would involve benzaldehyde and a phosphorus ylide bearing both a benzoyl and a carboxylate (or ester) group. A plausible route would be the reaction of benzaldehyde with a stabilized ylide derived from an α-benzoyl-α-phosphoranylacetate.

The synthesis of the required Wittig reagent could be achieved by reacting triphenylphosphine with an ethyl 2-bromo-2-benzoylacetate, followed by deprotonation with a base. The resulting ylide would then react with benzaldehyde to form the ethyl ester of the target acid, which can be subsequently hydrolyzed.

The Horner-Wadsworth-Emmons (HWE) reaction, which employs phosphonate carbanions, offers advantages such as higher nucleophilicity of the reagent and easier removal of the phosphate byproduct. wikipedia.orgalfa-chemistry.com In this case, a phosphonate ester with an adjacent benzoyl group would be reacted with benzaldehyde. The HWE reaction typically shows high E-selectivity, leading to the formation of the trans-alkene. wikipedia.org

| Carbonyl Compound | Olefination Reagent | Reaction Type | Key Features |

| Benzaldehyde | Benzoyl-substituted phosphonium ylide | Wittig Reaction | Forms C=C bond; byproduct is triphenylphosphine oxide. udel.edu |

| Benzaldehyde | Benzoyl-substituted phosphonate ester | HWE Reaction | Forms C=C bond; typically E-selective; water-soluble phosphate byproduct. alfa-chemistry.com |

Modern and Efficient Synthetic Strategies

Contemporary synthetic methods focus on improving efficiency, selectivity, and atom economy. These include transition metal-catalyzed reactions and the use of organocatalysis to achieve chemo- and regioselectivity.

Transition Metal-Catalyzed Coupling Reactions for Precursor Formation

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and can be employed to construct key precursors for this compound.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex. wikipedia.orglibretexts.org This reaction could be used to synthesize a diaryl ketone precursor. For instance, the coupling of a phenylboronic acid with a benzoyl chloride derivative could yield a substituted benzophenone. This benzophenone could then be further elaborated to the target acrylic acid through various synthetic routes. The Suzuki coupling is known for its mild reaction conditions and tolerance of a wide range of functional groups. wikipedia.org

The Heck reaction , another palladium-catalyzed process, couples an unsaturated halide with an alkene. wikipedia.org This could be employed to synthesize a stilbene derivative, which could then be oxidized and further functionalized to introduce the benzoyl and carboxylic acid moieties. For example, the reaction of an aryl halide with styrene can produce a stilbene backbone. uib.noorgsyn.orguliege.benih.gov

| Coupling Reaction | Reactants | Catalyst | Bond Formed | Precursor Type |

| Suzuki-Miyaura | Phenylboronic acid + Benzoyl halide | Palladium complex | C(aryl)-C(carbonyl) | Diaryl ketone researchgate.netresearchgate.net |

| Heck | Aryl halide + Styrene | Palladium complex | C(aryl)-C(vinyl) | Stilbene uib.nouliege.be |

Chemo- and Regioselective Synthesis Techniques

Modern synthetic chemistry places a strong emphasis on selectivity. Chemo- and regioselective methods aim to control which functional groups react and at which position, respectively.

Organocatalysis has emerged as a powerful strategy, using small organic molecules to catalyze reactions, often with high enantioselectivity. wikipedia.orghilarispublisher.combeilstein-journals.orgnih.gov In the context of synthesizing this compound, organocatalysts could be employed to enhance the efficiency and selectivity of the classical reactions discussed earlier. For example, chiral amines or thioureas could be used as catalysts in Knoevenagel-type condensations to potentially control the stereochemistry of the resulting double bond or to facilitate the reaction under milder conditions. wikipedia.org

Furthermore, chemo- and regioselective strategies can be applied in multi-step syntheses to avoid the need for protecting groups. For instance, a tandem reaction sequence, such as a Michael addition followed by a retro-Claisen condensation, could be designed to construct the carbon skeleton with high precision. nih.gov Such advanced strategies, often guided by a deep mechanistic understanding, are at the forefront of modern organic synthesis. researchgate.net

Catalytic Methodologies in the Synthesis of this compound Scaffolds

The synthesis of this compound and its analogues, which are part of the broader class of α,β-unsaturated ketones and carboxylic acids, heavily relies on catalytic methodologies to enhance efficiency, selectivity, and sustainability. These methods often involve the use of catalysts to facilitate key bond-forming reactions, such as carbon-carbon bond formation, which are central to constructing the core scaffold.

Organocatalytic Transformations

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthetic chemistry. In the context of α,β-unsaturated carbonyl compounds, organocatalysts can facilitate various transformations. For instance, cinnamic acid derivatives have been studied as organocatalysts for the polymerization of benzoxazines, where their acidic properties accelerate the reaction. mdpi.com The catalytic effect is linked to the catalyst's acidity (pKa value), which promotes the formation of more reactive cationic species. mdpi.com While not a direct synthesis of the this compound scaffold, this demonstrates the principle of using organic acids to catalyze reactions involving related structures. The development of organocatalytic methods for the synthesis of α,β-unsaturated ketones often focuses on creating intermediates that can be converted to the desired product.

Heterogeneous and Homogeneous Catalysis Applications

Both heterogeneous and homogeneous catalysis play crucial roles in the synthesis and modification of α,β-unsaturated systems.

Homogeneous Catalysis: Homogeneous catalysts, which exist in the same phase as the reactants, are widely used. Ruthenium-based complexes, for example, are effective in various transformations. researchgate.net These catalysts can be coupled with different ligands to create versatile metal complexes for reactions like hydrogenation and epoxidation. researchgate.net For instance, ruthenium pyridine-2,6-dicarboxylate complexes have been used as homogeneous catalysts for the epoxidation of olefins. researchgate.net

Heterogeneous Catalysis: Heterogeneous catalysts, which are in a different phase from the reactants, offer advantages in terms of separation and reusability. rsc.org Selenium-modified microgels have been developed as highly active and selective heterogeneous catalysts for the oxidation of acrolein to acrylic acid under mild conditions using hydrogen peroxide as a green oxidant. rsc.orgmaastrichtuniversity.nl These microgel catalysts combine the benefits of both homogeneous and heterogeneous systems, offering high activity and the possibility of reuse. rsc.org Another example involves the use of a FeCl3-AlCl3 composite catalyst for the synthesis of 2-benzoyl-3-nitrobenzoic acid, a related structure, demonstrating the application of Lewis acid catalysis in an industrial context. google.com Heterogeneous ruthenium catalysts modified with rhenium have been used for the stereoretentive hydrogenation of α-amino acids to their corresponding amino alcohols. researchgate.net

| Catalyst Type | Example Catalyst | Application | Phase | Key Advantages |

| Homogeneous | Ruthenium pyridine-2,6-dicarboxylate complexes | Epoxidation of olefins | Same | High activity and selectivity |

| Heterogeneous | Selenium-modified microgels | Oxidation of acrolein to acrylic acid | Different | Reusability, mild conditions |

| Heterogeneous | Rhenium-modified Ruthenium | Hydrogenation of α-amino acids | Different | High enantiomeric excess, use of water as solvent |

| Heterogeneous | FeCl3-AlCl3 composite | Synthesis of 2-benzoyl-3-nitrobenzoic acid | Different | High catalytic efficiency, suitable for industrial production |

Stereoselective Synthesis and Chiral Control in Related Systems

Achieving stereochemical control is a significant challenge in the synthesis of complex molecules like derivatives of this compound. Stereoselective synthesis aims to produce a specific stereoisomer, which is crucial for applications where biological activity is dependent on the molecule's three-dimensional structure.

Diastereoselective Approaches

Diastereoselective synthesis focuses on forming one diastereomer over another. This is often achieved by using chiral auxiliaries or reagents that influence the stereochemical outcome of a reaction. A notable example is the Evans aldol reaction, which can produce syn-aldol products with excellent diastereoselectivity. nih.gov In a synthesis targeting gulmirecin A and disciformycin B, an Evans aldol reaction between an oxazolidinone and an aldehyde proceeded with high diastereoselectivity to yield the desired syn-aldol product. nih.gov Another approach involves the diastereoselective addition of different allylmetal compounds to α-substituted β,γ-unsaturated ketones to produce tertiary homoallylic alcohols. nih.gov These methods highlight strategies to control the relative stereochemistry of newly formed chiral centers.

Enantioselective Synthesis through Chiral Induction

Enantioselective synthesis aims to produce one enantiomer in excess of the other, a process often guided by chiral induction. youtube.com This can be accomplished using chiral catalysts that create a chiral environment for the reaction. For example, a catalytic enantioselective process has been developed for synthesizing β,γ-unsaturated ketones with an α-stereogenic center from acyl fluorides and 1,1-disubstituted allenes. nih.gov Similarly, chiral rhodium catalysts complexed with phosphonite derivatives have been employed for asymmetric hydrogenation of α-acetamido acrylic acid derivatives, achieving high optical yields. chempedia.info The design of chiral catalysts is central to this field, with the goal of creating highly efficient and selective transformations for producing enantiomerically pure compounds. nih.gov

| Method | Approach | Target Stereochemistry | Example Reaction |

| Diastereoselective | Evans Aldol Reaction | Syn-aldol product | Reaction of oxazolidinone 16 and aldehyde 21 |

| Diastereoselective | Allylmetal Addition | Tertiary homoallylic alcohols | Addition of allylmetal compounds to α-substituted β,γ-unsaturated ketones |

| Enantioselective | Chiral Catalysis | α-stereogenic center | Reaction of acyl fluorides and 1,1-disubstituted allenes |

| Enantioselective | Asymmetric Hydrogenation | Chiral α-amino acid derivatives | Hydrogenation of α-acetamido acrylic acid derivatives with a chiral Rh-catalyst |

Green Chemistry Principles and Sustainable Synthetic Protocols

The application of green chemistry principles is increasingly important in chemical synthesis to minimize environmental impact. wjpmr.comresearchgate.net These principles focus on aspects such as waste prevention, atom economy, the use of safer chemicals and solvents, energy efficiency, and the use of renewable feedstocks. wjpmr.comsphinxsai.com

Sustainable protocols for the synthesis of α,β-unsaturated ketones and related compounds often incorporate these principles. For example, the use of ultrasound (sonication) has been introduced as a green activation method for the selective monoamination of β-dicarbonyl compounds, leading to β-amino-α,β-unsaturated esters and ketones in a catalyst-free, one-pot system using an aqueous medium. benthamdirect.com This method boasts high atom economy and produces minimal toxic waste. benthamdirect.com

Another green approach is the use of safer, renewable feedstocks. For instance, glucose, an abundant and renewable resource, can be used as a starting material for adipic acid, avoiding the use of carcinogenic benzene (B151609). sphinxsai.comgreenchemistry-toolkit.org The use of enzymes in biocatalytic processes further enhances the sustainability of such syntheses. sphinxsai.com

| Green Chemistry Principle | Application in Synthesis | Example |

| Waste Prevention | One-pot synthesis, catalyst-free systems | Synthesis of β-amino-α,β-unsaturated esters and ketones |

| Atom Economy | High-yield, low-waste reactions | Catalyst-free monoamination of β-dicarbonyls |

| Safer Solvents & Auxiliaries | Use of aqueous media or green solvents | Reduction of imidazole-ketone derivatives in ethanol |

| Design for Energy Efficiency | Microwave or ultrasound assistance | Microwave-assisted synthesis of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid |

| Use of Renewable Feedstocks | Sourcing starting materials from biomass | Synthesis of adipic acid from glucose instead of benzene |

| Reduce Derivatives | Avoiding protecting groups | Enzymatic processes that offer high selectivity, like the synthesis of ampicillin |

Chemical Reactivity and Transformation Pathways of 2 Benzoyl 3 Phenylacrylic Acid

Reactions Involving the α,β-Unsaturated Carboxylic Acid Moiety

The conjugated system composed of the carbon-carbon double bond, the carbonyl group of the benzoyl moiety, and the carboxyl group is the most reactive site of the molecule. This arrangement activates the alkene for various addition and cyclization reactions.

Nucleophilic Additions to the Activated Alkene (Michael Additions)

The electron-withdrawing nature of both the benzoyl and carboxyl groups renders the β-carbon of the acrylic acid moiety highly electrophilic and susceptible to conjugate nucleophilic attack. This classic reaction, known as the Michael addition, is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. researchgate.netmasterorganicchemistry.com A wide array of nucleophiles, or Michael donors, can add to this activated alkene, known as a Michael acceptor. researchgate.net

Common Michael donors that react with α,β-unsaturated systems include:

Carbon Nucleophiles: Enolates derived from active methylene (B1212753) compounds (e.g., malonic esters, acetoacetic esters), organocuprates (Gilman reagents), and enamines. masterorganicchemistry.com

Heteroatom Nucleophiles: Amines (aza-Michael), thiols (thia-Michael), alcohols, and phosphines. researchgate.netrsc.org

The general mechanism involves the 1,4-addition of the nucleophile to the conjugated system, forming an enolate intermediate which is subsequently protonated to yield the final adduct. masterorganicchemistry.com The use of various organic and inorganic bases can facilitate the reaction by generating the nucleophilic species. researchgate.net For instance, asymmetric thia-Michael additions of arylthiols to α,β-unsaturated carboxylic acids have been achieved with high enantioselectivity using specialized organocatalysts, demonstrating the potential for stereocontrolled transformations. rsc.org

| Nucleophile Type (Michael Donor) | Example | Resulting Bond | Product Class |

|---|---|---|---|

| Carbon (Enolate) | Diethyl malonate | C-C | Substituted glutaric acid derivative |

| Nitrogen (Amine) | Aniline | C-N | β-Amino acid derivative |

| Sulfur (Thiol) | Thiophenol | C-S | β-Thioether carboxylic acid |

| Carbon (Organocuprate) | Lithium diphenylcuprate | C-C | Substituted propionic acid derivative |

Cyclization Reactions Leading to Novel Ring Systems

The polyfunctional nature of 2-Benzoyl-3-phenylacrylic acid makes it an excellent precursor for the synthesis of various heterocyclic compounds. These reactions often proceed via an initial nucleophilic attack on the β-carbon, followed by an intramolecular cyclization.

For example, reaction with binucleophiles can lead to the formation of diverse ring systems. Hydrazine (B178648) derivatives can react to form pyrazolidinones or pyridazinones, while hydroxylamine (B1172632) can yield isoxazolidinones. The specific reaction pathway and resulting heterocyclic structure depend on the nature of the nucleophile and the reaction conditions. The initial Michael addition creates an intermediate that possesses a nucleophilic site, which can then attack one of the electrophilic carbonyl carbons (either from the benzoyl or the carboxyl group) to close the ring. Such cascade reactions are highly efficient for building complex molecular architectures from simple starting materials. nih.govmdpi.com

| Binucleophile | Potential Heterocyclic Product | Ring Size | Key Reaction Sequence |

|---|---|---|---|

| Hydrazine (H₂N-NH₂) | Pyridazinone derivative | 6-membered | Michael addition followed by intramolecular condensation |

| Substituted Hydrazines (R-NH-NH₂) | Pyrazolidinone derivative | 5-membered | Michael addition followed by intramolecular cyclization/amidation |

| Urea (H₂N-CO-NH₂) | Pyrimidinone derivative | 6-membered | Michael addition followed by cyclocondensation |

| Thiourea (H₂N-CS-NH₂) | Thiazinone derivative | 6-membered | Michael addition followed by cyclocondensation |

Decarboxylation Pathways and Radical Generation

While the decarboxylation of α,β-unsaturated carboxylic acids is not as facile as that of β-keto acids, it can be induced under certain conditions, such as pyrolysis or strong acid catalysis. stackexchange.com The presence of a β-phenyl group can play a role in stabilizing potential intermediates. stackexchange.com

One proposed mechanism for acid-catalyzed decarboxylation involves the protonation of the carbonyl oxygen, followed by the loss of carbon dioxide to form a stabilized vinyl cation. For thermal decomposition, it's suggested that the α,β-unsaturated acid may first isomerize to a β,γ-unsaturated isomer, which can then undergo decarboxylation through a six-membered cyclic transition state, similar to the mechanism for β-keto acids. stackexchange.comyoutube.com

Under specific conditions, such as photoredox catalysis, decarboxylation can proceed via radical pathways. The single-electron oxidation of the carboxylate can lead to the formation of a carboxyl radical, which then rapidly extrudes CO₂ to generate a vinyl radical. This radical species can then be trapped or participate in further reactions.

Esterification and Amidation of the Carboxylic Acid Functionality

The carboxylic acid group of this compound readily undergoes standard derivatization reactions such as esterification and amidation.

Esterification: The conversion to an ester is typically achieved through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid or tosic acid. masterorganicchemistry.com This is an equilibrium-driven process, often requiring the removal of water or the use of a large excess of the alcohol to drive the reaction to completion. masterorganicchemistry.com Due to the steric hindrance around the carboxyl group caused by the adjacent benzoyl and substituted vinyl groups, esterification might require more forcing conditions or alternative methods. google.comacs.org For particularly hindered systems, methods involving the in-situ formation of highly reactive intermediates, such as those derived from benzotriazole, can be effective. researchgate.net

Amidation: The formation of amides requires the activation of the carboxylic acid or direct coupling with an amine, often at elevated temperatures. mdpi.com Common methods include converting the carboxylic acid to a more reactive acyl chloride or using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Boron-based catalysts have also emerged as efficient promoters for the direct amidation of carboxylic acids with amines under milder conditions. mdpi.com The reaction involves the nucleophilic attack of the amine on the activated carboxyl group, followed by the elimination of a water molecule. openstax.org

Transformations of the Benzoyl and Phenyl Aromatic Moieties

Both the benzoyl and the β-phenyl groups are susceptible to electrophilic aromatic substitution, although their reactivity is influenced by the deactivating nature of the main molecular scaffold.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds, involving the attack of an electrophile on the electron-rich π-system of the benzene (B151609) ring. uci.edu The substituent already present on the ring governs the rate of reaction and the position (ortho, meta, or para) of the incoming electrophile. organicchemistrytutor.commasterorganicchemistry.com

On the β-Phenyl Ring: The β-phenyl ring is attached to a carbon-carbon double bond which is part of a larger electron-withdrawing conjugated system (-CH=C(COPh)COOH). This entire substituent acts as a deactivating group, withdrawing electron density from the phenyl ring through resonance. Deactivating groups slow down the rate of EAS and direct incoming electrophiles primarily to the meta position. uci.edulibretexts.org This is because the carbocation intermediates formed from ortho and para attack are significantly destabilized by having the positive charge adjacent to the positively polarized carbon of the substituent. libretexts.org

On the Benzoyl Ring: The benzoyl ring is substituted with a carbonyl group that is directly attached to the α,β-unsaturated acrylic acid moiety. The carbonyl group itself is a strong deactivating, meta-directing group. uci.edu Furthermore, the entire α,β-unsaturated acid system attached to this carbonyl also exerts an electron-withdrawing effect. Therefore, this ring is also strongly deactivated towards EAS, and any substitution would be expected to occur at the meta positions relative to the point of attachment to the rest of the molecule.

Common EAS reactions include nitration (with HNO₃/H₂SO₄), halogenation (with Br₂/FeBr₃), sulfonation (with SO₃/H₂SO₄), and Friedel-Crafts acylation/alkylation (with RCOCl/AlCl₃ or RCl/AlCl₃). Given the strong deactivation of both rings, these reactions would likely require harsh conditions.

| Aromatic Ring | Attached Group | Directing Effect of Group | Reactivity Towards EAS | Predicted Position of Substitution |

|---|---|---|---|---|

| β-Phenyl | -CH=C(COPh)COOH (Vinyl group conjugated to electron-withdrawing groups) | Meta-directing | Deactivated | Meta (3' and 5' positions) |

| Benzoyl | -C(=O)-C(=CHPh)COOH (Acyl group attached to unsaturated system) | Meta-directing | Strongly Deactivated | Meta (3'' and 5'' positions) |

Functional Group Interconversions on Aromatic Rings

The structure of this compound features two distinct aromatic rings—the phenyl ring of the benzoyl group and the phenyl ring of the acrylic acid moiety. The reactivity of these rings towards functional group interconversion, primarily through electrophilic aromatic substitution, is governed by the electronic effects of the existing substituents. The benzoyl group, with its electron-withdrawing carbonyl, deactivates its attached phenyl ring and directs incoming electrophiles to the meta position. Conversely, the substituted acrylic acid moiety (-C(COPh)=CH-COOH) is also an electron-withdrawing group, which deactivates the second phenyl ring and directs incoming substituents to the ortho and para positions, albeit with reduced reactivity.

The interplay of these directing effects dictates the regiochemical outcome of substitution reactions such as nitration, halogenation, and sulfonation. Due to the deactivating nature of both substituents, these reactions typically require harsh conditions. For instance, nitration would likely proceed with a mixture of nitric acid and sulfuric acid.

| Reaction | Reagents | Expected Major Products (Regioisomers) | Directing Group Influence |

| Nitration | HNO₃ / H₂SO₄ | 2-(3-Nitrobenzoyl)-3-phenylacrylic acid | Benzoyl group directs NO₂ to the meta position. |

| 2-Benzoyl-3-(4-nitrophenyl)acrylic acid | Phenylacrylic moiety directs NO₂ to the para position. | ||

| Bromination | Br₂ / FeBr₃ | 2-(3-Bromobenzoyl)-3-phenylacrylic acid | Benzoyl group directs Br to the meta position. |

| 2-Benzoyl-3-(4-bromophenyl)acrylic acid | Phenylacrylic moiety directs Br to the para position. |

Derivatization Strategies for Complex Molecular Architectures

The unique arrangement of functional groups in this compound—an α,β-unsaturated ketone, a carboxylic acid, and two aromatic rings—makes it a versatile precursor for the synthesis of complex molecular structures.

The conjugated system of this compound is an ideal scaffold for cyclization and cyclocondensation reactions to form a variety of heterocyclic compounds. The α,β-unsaturated ketone functionality can react with binucleophiles in Michael addition-condensation sequences. For example, reaction with hydrazine or its derivatives can yield pyrazoline rings, which are five-membered heterocycles with two adjacent nitrogen atoms. Similarly, reaction with hydroxylamine can produce isoxazolines.

Furthermore, the carboxylic acid group can be activated, for instance by conversion to an acid chloride, to facilitate intramolecular Friedel-Crafts acylation. If the conformation of the molecule allows for the benzoyl ring to approach the C-3 phenyl ring, this could lead to the formation of a fused polycyclic aromatic system. Another potential pathway to polycyclic structures is through photochemical dehydrocyclization, a reaction observed in structurally similar 2,3-disubstituted acrylic acids. researchgate.net

| Reagent | Resulting Heterocycle/Polycycle | Reaction Type |

| Hydrazine (N₂H₄) | Pyrazoline derivative | Cyclocondensation |

| Phenylhydrazine | N-Phenylpyrazoline derivative | Cyclocondensation |

| Hydroxylamine (NH₂OH) | Isoxazoline derivative | Cyclocondensation |

| Thionyl Chloride (SOCl₂), then AlCl₃ | Fused Polycyclic Ketone | Intramolecular Friedel-Crafts Acylation |

| UV Light | Benzophenanthridone derivative | Photochemical Dehydrocyclization |

The distinct functional groups within this compound can be selectively modified to generate a library of multi-functionalized derivatives. The carboxylic acid is a prime site for modification, readily undergoing esterification with alcohols or amidation with amines to introduce a wide array of new functionalities. The carbonyl group of the benzoyl moiety can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride, adding a hydroxyl group. Meanwhile, the carbon-carbon double bond is susceptible to various addition reactions. Catalytic hydrogenation can selectively reduce the double bond to yield 2-benzoyl-3-phenylpropanoic acid. Halogenation, such as the addition of bromine across the double bond, can introduce two new stereocenters and lead to dihalo derivatives like 2,3-dibromo-3-phenylpropanoic acid. csub.edu

| Functional Group Targeted | Reaction | Reagents | Product Functional Group |

| Carboxylic Acid | Esterification | R-OH, H⁺ catalyst | Ester |

| Carboxylic Acid | Amidation | R-NH₂, coupling agent | Amide |

| Ketone | Reduction | NaBH₄ | Secondary Alcohol |

| Alkene | Hydrogenation | H₂, Pd/C | Alkane |

| Alkene | Halogenation | Br₂ | Vicinal Dibromide |

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the transformations involving this compound is crucial for optimizing reaction conditions and predicting product outcomes.

The reactions of this compound proceed through various transient intermediates. In electrophilic aromatic substitution reactions on the phenyl rings, the key intermediate is the resonance-stabilized carbocation known as an arenium ion or sigma complex. Its stability, influenced by the directing groups, determines the regioselectivity of the substitution.

In the formation of heterocyclic compounds, such as pyrazolines from the reaction with hydrazine, the mechanism involves initial nucleophilic attack by hydrazine on the β-carbon of the α,β-unsaturated system (Michael addition), followed by the formation of a hydrazone intermediate through condensation with the ketone carbonyl. Subsequent intramolecular cyclization and proton transfer lead to the final heterocyclic product. The elucidation of such intermediates can be pursued through spectroscopic methods at low temperatures or by using trapping agents that react specifically with a proposed intermediate. iastate.edu

Kinetic studies are essential for determining the rate and mechanism of a reaction. For the derivatization of this compound, kinetics can differentiate between competing reaction pathways. For example, by monitoring the concentrations of reactants and products over time using techniques like UV-Vis or NMR spectroscopy, a rate law can be established. This information helps to infer the sequence of steps in the mechanism, such as identifying the rate-determining step in a cyclization reaction.

Thermodynamic studies provide insight into the relative stability of reactants, intermediates, and products. By determining the change in Gibbs free energy (ΔG) for a reaction, one can predict the position of equilibrium and the feasibility of a transformation. For electrophilic substitution, thermodynamic calculations can help predict the most stable regioisomeric product, complementing the predictions based on kinetic control.

A conceptual outline for a kinetic study on the formation of a pyrazoline derivative is presented below.

| Study Parameter | Methodology | Objective |

| Reaction Rate | Monitor the disappearance of the UV-Vis absorbance peak of the conjugated system of the starting material over time. | Determine the overall rate of reaction under various concentrations of hydrazine. |

| Order of Reaction | Systematically vary the initial concentrations of this compound and hydrazine independently. | Establish the rate law (e.g., Rate = k[Substrate]ˣ[Hydrazine]ʸ) to understand the molecularity of the rate-determining step. |

| Activation Energy (Ea) | Conduct the reaction at different temperatures and use the Arrhenius equation to plot ln(k) vs. 1/T. | Quantify the minimum energy required for the reaction to occur, providing insight into the transition state. |

Advanced Structural Characterization and Spectroscopic Elucidation

High-Resolution X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

High-resolution X-ray crystallography has been instrumental in determining the precise solid-state structure of 2-benzoyl-3-phenylacrylic acid. Studies have revealed that the molecule crystallizes in specific space groups, with the atoms adopting well-defined positions. For instance, one study identified that the Z-isomer of a derivative, (Z)-2-benzoyl-3-(4-methoxyphenyl)acrylic acid, crystallizes in the monoclinic P21/c space group.

Table 1: Crystallographic Data for a this compound derivative

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P21/c |

| a (Å) | 10.123 (2) |

| b (Å) | 9.876 (3) |

| c (Å) | 14.567 (4) |

| β (°) | 108.98 (2) |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution.

Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), have been employed to unambiguously assign the proton (¹H) and carbon (¹³C) signals of this compound and its derivatives. These experiments reveal the connectivity between atoms within the molecule.

The chemical shifts observed in the ¹H and ¹³C NMR spectra are indicative of the electronic environment of the nuclei. For example, the vinylic proton typically appears as a singlet in the downfield region of the ¹H NMR spectrum. The carbon signals for the carbonyl groups (benzoyl and carboxylic acid) are also characteristic and are found at the low-field end of the ¹³C NMR spectrum. Conformational analysis in solution can be inferred from the observation of through-space interactions using NOESY (Nuclear Overhauser Effect Spectroscopy).

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for this compound derivatives in CDCl₃

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Vinylic H | ~7.5 | - |

| Aromatic H | 7.2 - 8.0 | 128 - 140 |

| Carboxylic acid C | - | ~168 |

| Benzoyl C=O | - | ~195 |

Dynamic NMR (DNMR) studies can provide insights into the rotational barriers and other dynamic processes within the this compound molecule. The rotation around the single bonds, such as the C-C bond connecting the benzoyl group to the acrylic acid backbone, can be investigated by monitoring changes in the NMR spectrum at different temperatures.

At lower temperatures, the rotation may be slow on the NMR timescale, leading to distinct signals for different conformers. As the temperature increases, the rate of rotation increases, causing these signals to broaden and eventually coalesce into a single averaged signal. By analyzing the line shapes at various temperatures, it is possible to calculate the activation energy for the rotational barrier. These studies help in understanding the molecule's conformational flexibility and the energetic landscape of its different shapes.

Vibrational Spectroscopy for Functional Group and Molecular Fingerprinting (IR, Raman)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint of this compound by probing its vibrational modes.

The IR spectrum of this compound is characterized by strong absorption bands corresponding to the stretching vibrations of its functional groups. A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching of the carboxylic acid dimer. The C=O stretching vibrations of the carboxylic acid and the benzoyl ketone appear as intense bands around 1680-1710 cm⁻¹ and 1640-1660 cm⁻¹, respectively. The C=C stretching of the acrylic double bond and the aromatic rings are also observed in the 1500-1600 cm⁻¹ region.

Raman spectroscopy complements IR spectroscopy, and for this compound, it is particularly useful for observing the vibrations of the non-polar C=C bonds and the aromatic rings. The symmetric vibrations often give rise to strong signals in the Raman spectrum.

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid O-H | Stretching | 2500-3300 (broad) |

| Carboxylic Acid C=O | Stretching | 1680-1710 |

| Benzoyl C=O | Stretching | 1640-1660 |

| C=C (alkene and aromatic) | Stretching | 1500-1600 |

Electronic Spectroscopy (UV-Vis) for Chromophore Characterization and Electronic Transitions

UV-Vis spectroscopy is used to study the electronic transitions within the this compound molecule. The chromophores in this molecule, which are the parts responsible for absorbing UV-Vis light, include the benzoyl group, the phenyl group, and the acrylic acid system. The conjugation between these groups creates an extended π-electron system.

The UV-Vis spectrum of this compound typically shows strong absorption bands in the ultraviolet region. These absorptions are attributed to π → π* and n → π* electronic transitions. The intense bands are generally due to the π → π* transitions within the conjugated system, while the weaker n → π* transitions are associated with the non-bonding electrons of the oxygen atoms in the carbonyl groups. The position and intensity of these absorption maxima (λmax) can be influenced by the solvent polarity and the specific conformation of the molecule.

Table 4: Representative UV-Vis Absorption Data for this compound derivatives

| Solvent | λmax (nm) | Type of Transition |

|---|---|---|

| Ethanol | ~250 | π → π* |

| Ethanol | ~300 | π → π* |

Theoretical and Computational Chemistry Studies of 2 Benzoyl 3 Phenylacrylic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These calculations can elucidate the distribution of electrons and predict regions of a molecule that are susceptible to chemical reactions.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more easily excitable and therefore more reactive.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Computational Method |

|---|---|---|---|---|

| trans-4-Methoxycinnamic acid | -5.9160 | -1.6275 | 4.2885 | DFT/B3LYP/6-311G(d,p) rsisinternational.org |

| Cinnamic acid | DFT/B3LYP/6-311++G(d,p) scielo.org.mx |

An electrostatic potential (ESP) map is a visual representation of the charge distribution in a molecule. It is created by calculating the electrostatic potential at different points on the electron density surface. Regions of negative potential, typically colored red, indicate an abundance of electrons and are prone to electrophilic attack. Conversely, regions of positive potential, colored blue, are electron-deficient and susceptible to nucleophilic attack.

For 2-benzoyl-3-phenylacrylic acid, an ESP map would likely show a significant negative potential around the oxygen atoms of the carbonyl and carboxyl groups, making these sites attractive to electrophiles. The hydrogen atom of the carboxylic acid would exhibit a strong positive potential, highlighting its acidic nature. The aromatic rings would display a more complex potential surface with regions of both negative and positive potential, influencing their interactions with other molecules. Studies on related molecules, such as cinnamic acid derivatives, have utilized ESP maps to understand their electronic density and identify reactive sites. researchgate.net

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is an invaluable tool for exploring the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the most likely pathway from reactants to products, including the structures of any intermediates and transition states. Transition state analysis involves locating the saddle point on the potential energy surface that connects reactants and products, the energy of which corresponds to the activation energy of the reaction.

For this compound, a number of reactions could be computationally investigated. For example, the addition of a nucleophile to the carbon-carbon double bond or the carbonyl carbon could be modeled. The reaction pathway for esterification of the carboxylic acid could also be elucidated. Computational studies on the reaction of acrylic acid with carbon dioxide and ethylene (B1197577) have demonstrated the power of these methods in understanding complex catalytic cycles. nih.govacs.org These studies involve the calculation of the energies of all species along the proposed reaction coordinate and the identification of the rate-determining step.

Conformational Analysis and Energy Landscapes

Most molecules are not rigid structures but can adopt a variety of different shapes, or conformations, due to the rotation around single bonds. Conformational analysis aims to identify the most stable conformations of a molecule and to determine the energy barriers between them. This is achieved by systematically rotating the rotatable bonds in the molecule and calculating the energy of each resulting conformation. The results are often visualized as a potential energy surface or energy landscape, where the low-energy regions correspond to stable conformations.

In this compound, there are several rotatable single bonds, including those connecting the phenyl rings to the main chain and the bond within the carboxylic acid group. A computational conformational analysis would reveal the preferred spatial arrangement of these groups. For instance, it would determine whether a planar or a more twisted conformation is more stable. A study on cinnamic acid and cinnamaldehyde (B126680) investigated the s-cis and s-trans conformers and found that for cinnamic acid, the s-cis conformer is slightly more stable in the gas phase. scielo.org.mx The energy barrier for rotation between these conformers was also calculated. scielo.org.mx For this compound, the steric hindrance between the benzoyl and phenyl groups would likely play a significant role in determining the lowest energy conformation.

| Conformer | Relative Energy (kJ/mol) | Computational Method |

|---|---|---|

| s-cis | -2.34 | DFT/B3LYP/6-311++G(d,p) scielo.org.mx |

| s-trans | 0.00 | DFT/B3LYP/6-311++G(d,p) scielo.org.mx |

Spectroscopic Property Prediction from First Principles

Quantum chemical calculations can be used to predict various spectroscopic properties of molecules, including nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These predictions can be invaluable in the interpretation of experimental spectra and the structural elucidation of new compounds.

The prediction of NMR chemical shifts is typically performed using the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT. acs.org This approach has been shown to provide accurate predictions of both ¹H and ¹³C NMR spectra for a wide range of organic molecules. A study on cinnamic acid and cinnamaldehyde demonstrated good agreement between the calculated and experimental chemical shifts. scielo.org.mx For this compound, such calculations would predict the chemical shifts for all the hydrogen and carbon atoms in the molecule, aiding in the assignment of its experimental NMR spectra.

Similarly, the vibrational frequencies in an IR spectrum can be calculated by determining the second derivatives of the energy with respect to the atomic coordinates. These calculations provide the frequencies and intensities of the vibrational modes of the molecule, which can be compared with an experimental IR spectrum to confirm the presence of specific functional groups. For example, the characteristic stretching frequencies of the carbonyl and carboxyl groups in this compound could be predicted.

| Atom | Calculated in Chloroform | Calculated in DMSO |

|---|---|---|

| C14 (Carbonyl) | 204.3 | 205.0 |

*Data from a DFT/B3LYP/6-311++G(d,p) study. scielo.org.mx

Molecular Dynamics Simulations for Intrinsic Molecular Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the dynamic behavior of molecules, such as their conformational changes, diffusion, and interactions with their environment.

For this compound, MD simulations could be used to investigate its behavior in different solvents. For example, a simulation in water could reveal how the molecule interacts with water molecules and whether it tends to form aggregates. MD simulations of cinnamic acid derivatives have been used to study their stability when interacting with biological macromolecules, providing insights into their potential as enzyme inhibitors. nih.govnih.govkoreascience.kr Such simulations can calculate parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess the stability of the molecule and its complexes. researchgate.net An MD simulation of this compound in a non-polar solvent could provide insights into its solubility and aggregation behavior in such environments.

Role As a Chemical Intermediate and Precursor for Novel Compounds and Materials

Synthesis of Complex Organic Molecules and Fine Chemicals

As an intermediate, 2-benzoyl-3-phenylacrylic acid is particularly useful in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and agrochemicals. The arrangement of its functional groups allows for cyclization reactions with various binucleophiles. For example, its reaction with hydrazines can lead to the formation of pyridazine derivatives, while reactions with other reagents can yield different heterocyclic systems. This reactivity is foundational to its role in building complex molecular frameworks. The development of synthetic routes to fused pyrimidine systems, for instance, often relies on precursors with similar functionalities, highlighting the potential of this compound in medicinal and biological chemistry. amazonaws.com

Precursor in Materials Science Applications

The inherent properties of this compound, including its aromatic rings and reactive groups, suggest its utility as a precursor in the field of materials science.

Monomer for Polymer Synthesis

While specific polymerization studies on this compound are not extensively documented, its structure contains a polymerizable acrylic acid moiety. Acrylic acids are well-known monomers for the synthesis of a wide variety of polymers. For instance, 2-phenylacrylic acid and its esters can undergo polymerization to generate useful polymeric materials. google.com The presence of the bulky benzoyl and phenyl groups in this compound would be expected to impart specific properties, such as high thermal stability and altered solubility, to any resulting polymer. The general process for creating polyacrylics often involves initiators like benzoyl peroxide to start the polymerization of the acrylic acid monomers. semanticscholar.org

Components in Functional Organic Materials

The structural components of this compound are analogous to those found in materials like liquid crystals. Cinnamic acid derivatives, which share the phenylacrylic acid core, are known to be used in the design of liquid crystalline materials. szfki.hu The rigid phenyl and benzoyl groups, combined with the potential for intermolecular interactions via the carboxylic acid, make this compound a candidate for the synthesis of novel functional organic materials with specific optical or electronic properties.

Ligand or Catalyst Precursor in Metal-Organic Chemistry and Catalysis

The carboxylic acid group is a key functional group for acting as a ligand to coordinate with metal ions. This capability is the foundation for its potential use in metal-organic chemistry.

Carboxylic acids are among the most common organic linkers used to construct Metal-Organic Frameworks (MOFs), which are porous materials with applications in gas storage, separation, and catalysis. ekb.eg Various benzoic acid and acrylic acid derivatives are employed to create stable and functional MOFs. For example, ligands like 2,4-bis-(triazol-1-yl)-benzoic acid and 1,3,5-benzenetricarboxylic acid have been successfully used to synthesize novel MOFs with zinc and copper. nih.govmdpi.com The structure of this compound, with its carboxylate linker, makes it a plausible candidate for designing new MOFs with unique topologies and properties. The presence of the benzoyl group could also influence the framework's functionality, potentially serving as a site for post-synthetic modification or influencing catalytic activity.

| MOF Ligand Example | Metal Ion(s) | Resulting Application |

| 2,4-bis-(triazol-1-yl)-benzoic acid | Cd(II), Zn(II) | Chemical sensing (Fe³⁺, MnO₄⁻) |

| 1,3,5-benzenetricarboxylic acid | Zn(II), Cu(II) | Coordination polymers, potential for magnetism |

| 2-Amino-1,4-benzenedicarboxylic acid | Zn, Co, Cu, etc. | Gas separation, catalysis, water treatment |

Applications in Advanced Chemical Separations and Purification Methods

Carboxylic acids can be separated from neutral compounds through acid-base extraction techniques. du.ac.in While not a direct application of the compound itself as a separation agent, this principle is fundamental to its purification. More advanced applications could involve its derivatives. For instance, reactive extraction is a method used to separate compounds like trans-cinnamic acid from aqueous solutions by using an extractant that chemically reacts with the acid. periodicodimineralogia.it It is conceivable that this compound could be a target for such separation methods or that its derivatives could be developed to act as specialized extractants for other valuable chemical species.

Emerging Research Avenues and Future Directions

Exploration of Unconventional Reactivity and Novel Reaction Pathways

Future research will likely delve into the unconventional reactivity of 2-benzoyl-3-phenylacrylic acid, moving beyond its established transformations. The unique electronic and steric environment created by the benzoyl, phenyl, and carboxylic acid groups offers opportunities for discovering novel reaction pathways. For instance, the development of new catalytic systems could enable previously inaccessible transformations, such as selective C-H activation at various positions on the aromatic rings or novel cycloaddition reactions. The exploration of its photochemical reactivity could also lead to new synthetic methodologies. For example, thermal addition of certain reagents to structurally related aziridine (B145994) compounds has been shown to proceed with cleavage of the C(2)-C(3) bond, and in other cases, the Abramov reaction can occur, highlighting the potential for diverse reactivity based on reaction conditions. rsc.org

Integration into Multicomponent and Cascade Reactions

The integration of this compound into multicomponent reactions (MCRs) and cascade reactions represents a significant area for future development. MCRs, where three or more reactants combine in a single step, offer a highly efficient route to complex molecular architectures. beilstein-journals.orgmdpi.comnih.gov Designing MCRs that incorporate this compound as a key building block could rapidly generate libraries of diverse compounds with potential applications in medicinal chemistry and materials science. beilstein-journals.orgub.edumdpi.com

Cascade reactions, which involve a series of intramolecular or intermolecular transformations occurring in a single pot, provide an elegant and atom-economical approach to synthesis. mdpi.comnih.gov Researchers are expected to explore cascade sequences initiated by the functional groups of this compound, leading to the formation of intricate polycyclic and heterocyclic systems. mdpi.comtudelft.nl Such strategies not only enhance synthetic efficiency but also align with the principles of green chemistry by minimizing waste and energy consumption. mdpi.com

Development of More Sustainable and Atom-Economical Synthetic Methods

A strong emphasis in future research will be on developing more sustainable and atom-economical synthetic methods for both the synthesis of this compound itself and its subsequent transformations. This aligns with the broader goals of green chemistry to reduce the environmental impact of chemical processes. uniroma1.itwjpmr.combepls.com Key areas of focus will include the use of greener solvents, the development of catalytic reactions to replace stoichiometric reagents, and the design of processes with high atom economy, where a maximal number of atoms from the reactants are incorporated into the final product. walisongo.ac.id For instance, exploring solvent-free reaction conditions or the use of solid acid catalysts could offer more environmentally friendly alternatives to traditional methods.

| Green Chemistry Principle | Application in this compound Synthesis |

| Prevention | Designing syntheses to minimize waste generation. |

| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. |

| Less Hazardous Chemical Syntheses | Using and generating substances that possess little or no toxicity to human health and the environment. |

| Designing Safer Chemicals | Designing chemical products to affect their desired function while minimizing their toxicity. |

| Safer Solvents and Auxiliaries | Minimizing or avoiding the use of auxiliary substances such as solvents. |

| Design for Energy Efficiency | Conducting synthetic methods at ambient temperature and pressure. |

| Use of Renewable Feedstocks | Using renewable raw materials or feedstocks whenever practicable. |

| Reduce Derivatives | Minimizing or avoiding unnecessary derivatization. |

| Catalysis | Using catalytic reagents in preference to stoichiometric reagents. |

| Design for Degradation | Designing chemical products to break down into innocuous degradation products at the end of their function. |

| Real-time analysis for Pollution Prevention | Developing analytical methodologies for real-time monitoring and control prior to the formation of hazardous substances. |

| Inherently Safer Chemistry for Accident Prevention | Choosing substances and the form of a substance used in a chemical process to minimize the potential for chemical accidents. |

Advanced Analytical Method Development for In Situ Reaction Monitoring and Process Control

To optimize synthetic processes and gain deeper mechanistic insights, the development of advanced analytical methods for in situ reaction monitoring is crucial. Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and various spectroscopic methods are essential for real-time analysis of reaction kinetics and the identification of transient intermediates. The online monitoring of reactions involving similar compounds, such as the esterification of phenylpropionic acid, has been successfully demonstrated using systems like the Nexera FV, which automates sampling and HPLC analysis. shimadzu.com The application of such process analytical technology (PAT) to the synthesis and reactions of this compound will enable better control over reaction parameters, leading to improved yields, purity, and safety.

Computational Design of Derivatives with Tailored Chemical Properties

Computational chemistry and molecular modeling are poised to play a pivotal role in the future design of this compound derivatives with specific, tailored properties. researchgate.net Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate the structural features of derivatives with their chemical reactivity or biological activity, providing valuable insights for the design of new compounds with enhanced performance. nih.govmdpi.comdergipark.org.trnih.govmdpi.com For example, QSAR models have been successfully used to predict the inhibitory activity of benzoylaminobenzoic acid derivatives. nih.gov

In silico screening and molecular docking studies can be utilized to predict the binding affinities of derivatives with biological targets, guiding the synthesis of novel therapeutic agents. nih.govresearchgate.netnih.govscielo.brresearchgate.net These computational approaches can significantly accelerate the discovery and optimization process by prioritizing the most promising candidates for synthesis and experimental evaluation, thereby saving time and resources. nih.govresearchgate.netnih.gov

Q & A

Q. What are the common synthetic routes for preparing 2-Benzoyl-3-phenylacrylic acid, and what are their mechanistic considerations?

The compound can be synthesized via Friedel-Crafts acylation or Knoevenagel condensation. For example, a two-step oxidation process using benzoic acid derivatives (e.g., phthalide intermediates) with oxidizing agents like chromic acid can yield substituted benzoylphenylacrylic acids . Reaction conditions (e.g., solvent polarity, temperature) significantly influence stereochemical outcomes. Characterization via H/C NMR and FT-IR is critical to confirm the α,β-unsaturated carbonyl structure and regioisomeric purity .

Q. How can researchers optimize spectroscopic characterization to distinguish this compound from structural analogs?

X-ray crystallography (e.g., monoclinic symmetry with unit cell parameters Å, Å) provides definitive structural confirmation . UV-Vis spectroscopy (λmax ~260–280 nm) and mass spectrometry (molecular ion peak at ~270–280 Da) help differentiate it from analogs like 2-benzamidophenylacetic acid. Discrepancies in melting points (e.g., 192–196°C for benzofuran derivatives vs. 244–245°C for benzylmorpholinecarboxylic acids) can further resolve ambiguities .

Q. What purity assessment methods are recommended for this compound in synthetic workflows?

High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm is standard. Compare retention times against known standards (e.g., benzoic acid derivatives in ). Quantitative analysis via NMR (e.g., 1,3,5-trimethoxybenzene as an internal standard) ensures ≥95% purity, critical for biological assays .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reaction kinetics for this compound synthesis?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and predict regioselectivity in Knoevenagel condensations. For instance, steric hindrance at the β-position may favor Z-isomer formation, conflicting with experimental E/Z ratios. MD simulations under varying solvent conditions (e.g., DMF vs. toluene) can reconcile discrepancies between predicted and observed yields .

Q. What experimental strategies validate the compound’s role as a bioactive intermediate in anticancer studies?

Use in vitro cytotoxicity assays (e.g., MTT on HeLa cells) with structural analogs (e.g., 3-phenylacrylic acid derivatives ). Compare IC50 values against controls like cisplatin. Mechanistic studies (e.g., ROS generation via DCFH-DA staining or apoptosis via Annexin V/PI flow cytometry) can link α,β-unsaturated moieties to pro-apoptotic activity. Dose-response contradictions (e.g., hormetic effects) require nonlinear regression modeling .

Q. How do researchers address stability challenges in aqueous formulations of this compound?

Conduct accelerated stability studies (40°C/75% RH for 6 months) with UPLC-MS monitoring. Hydrolysis of the acrylic acid moiety at pH >7.0 is a key degradation pathway. Formulate with cyclodextrin inclusion complexes or PEGylation to enhance solubility and reduce degradation. Compare degradation kinetics (t90) with structurally related compounds (e.g., 4-benzylmorpholinecarboxylic acid hydrochloride ).

Q. What methodologies identify metabolic byproducts of this compound in pharmacokinetic studies?

Use LC-HRMS (Q-TOF) with in vitro liver microsomal assays (e.g., rat S9 fractions). Phase I metabolites (e.g., hydroxylation at the benzoyl group) and Phase II conjugates (glucuronides) can be identified via fragmentation patterns (MS/MS). Compare with databases like HMDB or Reaxys (RN 1107841 ). Discrepancies between in vitro and in vivo metabolite profiles require allometric scaling adjustments .

Methodological Notes

- Structural Analog Synthesis : Substitute phenyl groups with halogenated aryl rings (e.g., 3-bromophenylacetic acid ) to study electronic effects on reactivity.

- Data Reproducibility : Cross-validate spectral data with public crystallography databases (e.g., CCDC) to address batch-to-batch variability .

- Contradiction Resolution : Apply multivariate analysis (e.g., PCA) to reconcile conflicting bioactivity data across cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.